molecular formula C8H9ClN4O4 B1594228 Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate CAS No. 6506-86-1

Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate

Cat. No.: B1594228
CAS No.: 6506-86-1
M. Wt: 260.63 g/mol
InChI Key: OLYIBLPNSTVJTR-UHFFFAOYSA-N
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Description

Ethyl N-(6-amino-4-chloro-5-nitropyridin-2-yl)carbamate is a chemical compound with the molecular formula C8H9ClN4O4 and a molecular weight of 260.63 g/mol . This compound is characterized by the presence of an ethyl carbamate group attached to a pyridine ring substituted with amino, chloro, and nitro groups. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate typically involves the reaction of 6-amino-4-chloro-5-nitropyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(6-amino-4-chloro-5-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-(6-amino-4-chloro-5-nitropyridin-2-yl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl N-(6-amino-4-chloro-5-nitropyridin-2-yl)carbamate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl N-(6-amino-4-chloro-5-nitropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O4/c1-2-17-8(14)12-5-3-4(9)6(13(15)16)7(10)11-5/h3H,2H2,1H3,(H3,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYIBLPNSTVJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983612
Record name Ethyl hydrogen (6-amino-4-chloro-5-nitropyridin-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6506-86-1
Record name 6506-86-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC91010
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl hydrogen (6-amino-4-chloro-5-nitropyridin-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate
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Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate
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Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate
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Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate
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Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate
Reactant of Route 6
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Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate

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